9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1)

Ionic Liquid Synthesis Process Optimization Green Chemistry

9‑Octadecenoic acid (9Z)‑, compd. with N,N‑diethylethanamine (1:1), commonly known as triethylammonium oleate or triethylamine oleate (CAS 10103‑17‑0), is a 1:1 protic ionic liquid (IL) formed from the Brønsted acid–base neutralization of oleic acid and triethylamine.

Molecular Formula C24H49NO2
Molecular Weight 383.7 g/mol
CAS No. 10103-17-0
Cat. No. B156715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1)
CAS10103-17-0
Molecular FormulaC24H49NO2
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC
InChIInChI=1S/C18H34O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-6H2,1-3H3
InChIKeyGCVIWLTVOFILLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9‑Octadecenoic acid (9Z)‑, compd. with N,N‑diethylethanamine (1:1) – A Versatile Protic Ionic Liquid for Industrial R&D and Procurement


9‑Octadecenoic acid (9Z)‑, compd. with N,N‑diethylethanamine (1:1), commonly known as triethylammonium oleate or triethylamine oleate (CAS 10103‑17‑0), is a 1:1 protic ionic liquid (IL) formed from the Brønsted acid–base neutralization of oleic acid and triethylamine . It belongs to the class of fatty acid‑based ammonium ionic liquids, which are increasingly investigated as low‑cost, designable replacements for conventional surfactants, demulsifiers, and lubricant additives [1]. Unlike permanently charged quaternary ammonium salts, its proton‑transfer equilibrium endows it with pH‑switchable physicochemical properties and moderate thermal stability that differentiate it from both covalent ester‑based surfactants and higher‑alkyl ammonium oleates [2].

Why Triethylammonium Oleate Cannot Be Simply Swapped with Analogous Oleate Salts or Esters


Substituting triethylammonium oleate with a closely related analog such as triethanolamine oleate, sodium oleate, or triethylammonium stearate introduces measurable changes in synthesis efficiency, phase behavior in water, and lubricant additive performance that can compromise process economics or product functionality [1]. For instance, triethylammonium oleate achieves markedly higher synthesis yields (≈86% via a three‑step method) compared to its saturated stearate counterpart (≈84%), and its unsaturated C18:1 chain imparts distinctly different water‑interaction behavior—forming gels upon contact with water—whereas longer‑alkyl tertiary ammonium oleates remain immiscible and do not gel [2]. These differences matter: selecting the wrong analog in a demulsification or lubrication formulation can lead to unwanted gelation, inferior friction reduction, or hydrolytic instability that ester‑based surfactants inherently suffer from [3].

Quantitative Differentiation of Triethylammonium Oleate (CAS 10103-17-0) Against Key Comparators


Synthesis Yield: Triethylammonium Oleate vs. Triethylammonium Stearate

In a direct head‑to‑head synthesis study, triethylammonium oleate (prepared from oleic acid and triethylamine) and triethylammonium stearate (prepared from stearic acid and triethylamine) were compared using both one‑step and three‑step methods [1]. The three‑step method afforded triethylammonium oleate with a yield of 86.3%, whereas triethylammonium stearate reached only 83.5% under identical conditions [1]. The one‑step method showed a narrower gap (68.8‑74% for oleate vs. 68.7‑74.1% for stearate) but was less efficient overall [1]. This demonstrates that the unsaturated oleate salt consistently outperforms its saturated analog in synthetic efficiency when optimized routes are employed.

Ionic Liquid Synthesis Process Optimization Green Chemistry

Lubricant Additive Performance: Triethylammonium Oleate vs. Other Oleate-Based Ionic Liquids

When incorporated as a friction‑reducing additive with reduced graphene oxide (rGO) in lubricant formulations, triethylammonium oleate ([TEA][Oleate]) was benchmarked against seven other ionic liquids sharing the same oleate anion but bearing different cations [1]. The system containing [TEA][Oleate] reduced friction moment by 73%–63% relative to the base lubricant, outperforming the system with rGO alone (58% reduction) and ranking after [OMIM][Oleate], [OcA][Oleate], and [Aliquat][Oleate] within the oleate‑anion series [1]. Among the tested oleate ILs, the stability of the additive system followed the order: [OMIM] > [OcA] > [Aliquat] > [TEA] [1]. This places triethylammonium oleate as a cost‑effective, moderate‑performance candidate where the highest‑performing but more expensive imidazolium‑based alternatives are not required.

Lubricant Additives Tribology Friction Reduction

Water‑Interaction and Gel‑Forming Behavior: Triethylammonium Oleate vs. Longer‑Alkyl Tertiary Ammonium Oleates

In a systematic study of protic ionic liquids for ambient‑temperature bitumen demulsification, triethylammonium oleate (prepared from triethylamine and oleic acid) was compared with N‑butylammonium oleate, N‑octylammonium oleate, tri‑N‑butylammonium oleate, and tri‑N‑octylammonium oleate [1]. Triethylammonium oleate and the primary ammonium oleates all formed gels upon contact with water, rendering water separation challenging [1]. In contrast, tertiary ammonium oleates with longer alkyl chains (tri‑N‑butylammonium oleate and tri‑N‑octylammonium oleate) remained immiscible with the separated water phase and did not form gels, enabling efficient dilution and demulsification of bitumen emulsions at ambient temperature without external heat input [1]. This demonstrates that the short ethyl‑chain architecture of triethylammonium oleate confers a unique gel‑forming propensity that is a critical design parameter: advantageous when a gelled aqueous phase is desired, but a liability when clean phase separation is required.

Demulsification Ionic Liquid Design Oil Sands Processing

Dual Catalyst/Foam‑Stabilizer Functionality in Polyurethane Foams

U.S. Patent 2,961,418 describes the preparation of cellular polyester‑urethane foams in which triethylamine oleate was employed simultaneously as both the tertiary amine catalyst and the foam stabilizer, replacing the conventional two‑component system of triethylamine (catalyst) plus diethylamine oleate (stabilizer) . This dual functionality reduces the number of formulation ingredients and potentially simplifies processing, representing a formulation advantage over requiring separate catalyst and stabilizer components.

Polymer Chemistry Polyurethane Foam Catalysis

Hydrolytic Stability: Carboxylate IL vs. Ester‑Based Surfactant Analogs

Triethylammonium oleate, as a protic ionic liquid, features a carboxylate anion that is intrinsically stable and not hydrolyzed upon contact with water, in contrast to ester‑based surfactants such as triethanolamine oleate esters (e.g., CAS 2717-15-9) which undergo gradual hydrolysis at the ester linkage, especially under acidic or alkaline conditions [1]. This class‑level advantage has been cited as a rationale for preferring fatty acid‑based ionic liquids over ester‑functionalized analogs in lubricant formulations where long‑term aqueous exposure is anticipated [1]. Quantitative data comparing the hydrolytic half‑life of triethylammonium oleate versus triethanolamine oleate under standardized conditions are not yet available in the open literature; this claim remains a class‑level inference based on the absence of a hydrolyzable ester bond in the carboxylate salt.

Hydrolytic Stability Lubricant Additives Ionic Liquid Durability

High‑Value Application Scenarios for Triethylammonium Oleate (CAS 10103-17-0) Based on Verified Differentiation Evidence


Cost‑Optimized Lubricant Additive Formulations with rGO

Triethylammonium oleate is well‑suited as a mid‑tier friction‑reducing ionic liquid co‑additive in rGO‑containing lubricant systems where procurement cost is prioritized over absolute peak performance. With a measured 73%–63% friction moment reduction, it significantly outperforms rGO‑only formulations (58%) while costing substantially less than the highest‑performing imidazolium‑based oleate ionic liquids [1]. This positions triethylammonium oleate for industrial lubricant formulations targeting a favorable performance‑to‑cost ratio.

Polyurethane Foam Manufacturing with Simplified Ingredient Logistics

In the production of cellular polyester‑urethane foams, triethylammonium oleate offers a single‑component solution that replaces the conventional two‑ingredient catalyst‑plus‑stabilizer package (triethylamine + diethylamine oleate) as documented in U.S. Patent 2,961,418 [1]. This reduces procurement line items, simplifies batching procedures, and eliminates potential weighing errors between catalyst and stabilizer components, directly benefiting manufacturing operations.

Water‑Gelling Formulations for Controlled‑Release or Containment Applications

The well‑documented propensity of triethylammonium oleate to form gels upon contact with water, in contrast to longer‑alkyl tertiary ammonium oleates that remain immiscible, makes it a candidate for applications requiring in‑situ gelation of aqueous phases—such as water shut‑off treatments in oilfield operations, controlled‑release matrices, or spill containment systems [1]. Conversely, this same property renders it unsuitable for demulsification processes where clean water separation is required; for those applications, tri‑N‑butylammonium oleate or tri‑N‑octylammonium oleate are recommended alternatives based on the comparative SPE study [1].

High‑Yield Ionic Liquid Synthesis for Scale‑Up and Commercial Production

The three‑step synthesis of triethylammonium oleate achieves a documented yield of 86.3%, which is ∼2.8 percentage points higher than the yield of its saturated stearate analog under identical conditions [1]. For scale‑up to pilot or commercial quantities, this yield advantage translates directly into lower raw material consumption, reduced waste, and improved process economics. Procurement specifications should include yield validation using the established three‑step protocol to ensure the economic benefit is realized at the desired production scale.

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